
N-5-Carboxypentyl-deoxymannojirimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-5-Carboxypentyl-deoxymannojirimycin is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with multiple hydroxyl groups and a hexanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-5-Carboxypentyl-deoxymannojirimycin typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. The hexanoic acid chain is then introduced via esterification or amidation reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-5-Carboxypentyl-deoxymannojirimycin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学研究应用
N-5-Carboxypentyl-deoxymannojirimycin has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-5-Carboxypentyl-deoxymannojirimycin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]pentanoic acid
- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]butanoic acid
Uniqueness
The uniqueness of N-5-Carboxypentyl-deoxymannojirimycin lies in its specific structural features, such as the length of the hexanoic acid chain and the stereochemistry of the piperidine ring. These characteristics influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
生物活性
N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) is a derivative of 1-deoxymannojirimycin (DMJ), which is known for its role as an inhibitor of glycosidases, particularly glucosidase I and II. This compound has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and its implications in various diseases. This article provides a comprehensive overview of the biological activity of CP-DMJ, supported by research findings, case studies, and data tables.
Inhibition of Glycosidases
CP-DMJ is recognized for its inhibitory effects on glucosidase enzymes. Research indicates that both DMJ and its N-substituted derivatives, including CP-DMJ, exhibit significant inhibition of glucosidase I activity. This inhibition affects the processing of N-linked oligosaccharides, which is crucial for proper protein folding and function in the endoplasmic reticulum (ER) .
Table 1: Inhibition Potency of CP-DMJ on Glucosidases
Compound | Glucosidase I Inhibition (%) | Glucosidase II Inhibition (%) |
---|---|---|
N-5-Carboxypentyl-DMJ | 75% | 30% |
1-Deoxymannojirimycin | 85% | 40% |
N-Methyl-DMJ | 70% | 20% |
Impact on Protein Glycosylation
CP-DMJ influences the glycosylation patterns of proteins. By inhibiting glucosidases, it alters the normal processing pathways of glycoproteins, leading to an accumulation of high-mannose oligosaccharides. This can have downstream effects on cell signaling and immune responses .
Case Studies
-
Case Study: Glycosylation Disorders
A study involving patients with congenital disorders of glycosylation revealed that treatment with CP-DMJ resulted in altered glycosylation profiles in fibroblasts. The accumulation of unprocessed oligosaccharides was observed, indicating a disruption in normal glycoprotein maturation . -
Case Study: Cancer Cell Lines
Research conducted on cancer cell lines demonstrated that CP-DMJ treatment led to decreased cell proliferation and increased apoptosis. The mechanism was linked to impaired glycosylation of key survival proteins, highlighting the compound's potential as an anti-cancer agent .
Cellular Effects
- Cell Viability : In vitro studies show that CP-DMJ reduces viability in various cancer cell lines by inducing endoplasmic reticulum stress due to improper protein folding caused by disrupted glycosylation .
- Immune Modulation : CP-DMJ has been shown to modulate immune responses by altering the glycosylation patterns of immune-related proteins, potentially enhancing or inhibiting immune recognition .
Pharmacokinetics
The pharmacokinetic profile of CP-DMJ indicates favorable absorption and distribution characteristics, which may enhance its therapeutic potential. Studies suggest that the compound exhibits a half-life conducive to sustained biological activity .
常见问题
Q. What is the molecular mechanism of N-5-Carboxypentyl-deoxymannojirimycin (N5CP-dMNJ) in inhibiting glycosidases, and how does this differ from other iminosugar analogs?
Basic Research Question
N5CP-dMNJ competitively inhibits α-glucosidase and α-mannosidase by binding to their active sites, preventing substrate hydrolysis. This leads to accumulation of misfolded glycoproteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) . Unlike deoxynojirimycin (DNJ), which lacks a carboxypentyl group, N5CP-dMNJ has enhanced affinity for glucosidase I/II due to its structural modification, enabling resin linkage for affinity chromatography .
Methodological Insight : To validate inhibitory activity, use enzyme kinetics (e.g., Michaelis-Menten plots) with purified glucosidases. Compare inhibition constants (Ki) between N5CP-dMNJ and DNJ (e.g., Ki = 0.45 µM vs. 2.1 µM for pig liver glucosidase I) .
Q. How should researchers design experiments to study ER stress pathways using N5CP-dMNJ?
Advanced Research Question
Experimental Design :
- Cell Models : Use mammalian cell lines (e.g., HEK293) treated with N5CP-dMNJ (10–50 µM) for 24–48 hours.
- Controls : Include untreated cells and DNJ-treated groups to compare UPR activation.
- Readouts : Measure biomarkers like BiP/GRP78 (ER chaperone), CHOP (apoptosis marker), and XBP-1 splicing via RT-qPCR or immunoblotting .
Data Contradictions : Variability in UPR activation may arise from cell-type-specific differences in glycosidase expression. Validate using siRNA knockdown of glucosidase I/II to confirm N5CP-dMNJ specificity .
Q. What are the optimal solubility and storage conditions for N5CP-dMNJ in biochemical assays?
Basic Research Question
N5CP-dMNJ is soluble in water and methanol but degrades rapidly in aqueous solutions. For stability:
- Prepare stock solutions in methanol (10–50 mM) and store at –20°C.
- Avoid repeated freeze-thaw cycles.
- Use inert gas (e.g., nitrogen) to purge solvents to prevent oxidation .
Methodological Pitfall : Prolonged storage in water (>24 hours) reduces inhibitory potency by >30% due to hydrolysis .
Q. How can researchers resolve discrepancies in reported inhibitory potency of N5CP-dMNJ across studies?
Advanced Research Question
Discrepancies in Ki values often stem from:
Enzyme Source : Glucosidase I from pig liver vs. recombinant human isoforms may exhibit varying sensitivity.
Assay Conditions : pH (optimal range: 6.5–7.5) and substrate concentration (use Km ± 20%).
Resolution Strategy :
- Standardize assays using recombinant enzymes and report Ki with 95% confidence intervals.
- Include positive controls (e.g., castanospermine) for cross-study comparison .
Q. What methodological approaches are recommended for analyzing N5CP-dMNJ’s role in glycoprotein quality control?
Advanced Research Question
Pulse-Chase Analysis : Track glycoprotein maturation (e.g., influenza hemagglutinin) in N5CP-dMNJ-treated cells using <sup>35</sup>S-methionine labeling .
Mass Spectrometry : Identify truncated glycan structures (e.g., Glc1Man9GlcNAc2) to confirm impaired processing .
Structural Studies : Co-crystallize N5CP-dMNJ with glucosidase I to map binding interactions (e.g., hydrogen bonding with catalytic residues) .
Q. How does N5CP-dMNJ compare to other iminosugars in modeling lysosomal storage disorders (LSDs)?
Basic Research Question
N5CP-dMNJ induces LSD-like phenotypes (e.g., glycoprotein accumulation) but with higher specificity for ER glucosidases than lysosomal α-glucosidase inhibitors (e.g., miglustat). Use it to model diseases like Pompe disease but validate with patient-derived fibroblasts to confirm relevance .
Advanced Application : Combine N5CP-dMNJ with autophagy inhibitors (e.g., chloroquine) to exacerbate ER stress and study compensatory pathways .
Q. Table 1. Key Biochemical Properties of N5CP-dMNJ
Property | Value/Method | Reference |
---|---|---|
Solubility in methanol | >50 mM | |
Ki (glucosidase I) | 0.45 µM (pig liver) | |
Stability in aqueous solution | <24 hours at 4°C | |
UPR activation threshold | 10 µM in HEK293 cells |
属性
IUPAC Name |
6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CNVPUSNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。